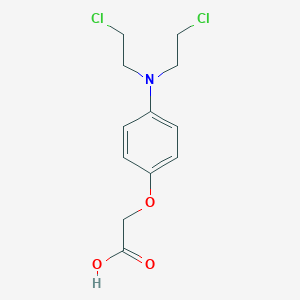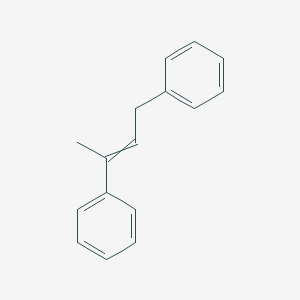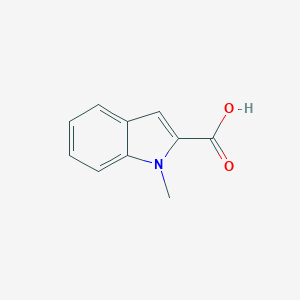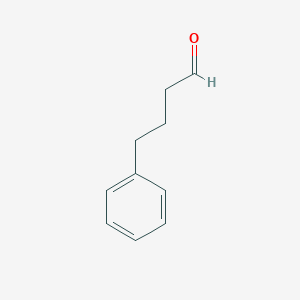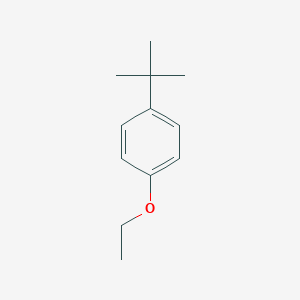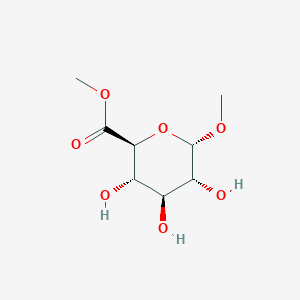
Methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate, also known as methyl-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate or MTHC, is a natural product isolated from the roots of the plant Salvia miltiorrhiza. It is a compound of interest due to its potential therapeutic properties, particularly in the treatment of cardiovascular diseases.
Mechanism of Action
The mechanism of action of MTHC is not fully understood. However, it has been proposed that it exerts its therapeutic effects through the inhibition of the NF-κB signaling pathway, which is involved in inflammation and immune response. MTHC has also been shown to increase the expression of antioxidant enzymes and reduce oxidative stress.
Biochemical and Physiological Effects
MTHC has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It also reduces the expression of adhesion molecules such as ICAM-1 and VCAM-1, which are involved in the adhesion of white blood cells to the endothelium. MTHC has also been shown to reduce platelet aggregation and thrombus formation, which are involved in the development of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
MTHC has several advantages for lab experiments. It is a natural product, which makes it easier to obtain and study. It has also been extensively studied, and its properties are well-characterized. However, MTHC has some limitations for lab experiments. It is a complex molecule, which makes its synthesis challenging. It is also difficult to obtain in large quantities, which limits its use in some experiments.
Future Directions
There are several future directions for the study of MTHC. One direction is the development of new synthesis methods to improve the yield and scalability of MTHC. Another direction is the investigation of the molecular mechanisms underlying its therapeutic effects. This could lead to the development of new drugs that target the same pathways. Finally, the clinical efficacy and safety of MTHC need to be evaluated in human trials to determine its potential as a therapeutic agent for cardiovascular diseases.
Conclusion
Methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate is a natural product with potential therapeutic properties for the treatment of cardiovascular diseases. Its anti-inflammatory, antioxidant, and antithrombotic properties make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and evaluate its clinical efficacy and safety.
Synthesis Methods
MTHC can be synthesized through a multi-step process starting from D-glucose. The synthesis involves protecting groups, oxidation, reduction, and esterification reactions. The final step involves the removal of the protecting groups to yield MTHC.
Scientific Research Applications
MTHC has been extensively studied for its potential therapeutic effects. It has been shown to have anti-inflammatory, antioxidant, and antithrombotic properties. These properties make it a promising candidate for the treatment of cardiovascular diseases such as atherosclerosis, hypertension, and coronary artery disease.
properties
CAS RN |
18486-51-6 |
|---|---|
Product Name |
Methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate |
Molecular Formula |
C8H14O7 |
Molecular Weight |
222.19 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate |
InChI |
InChI=1S/C8H14O7/c1-13-7(12)6-4(10)3(9)5(11)8(14-2)15-6/h3-6,8-11H,1-2H3/t3-,4-,5+,6-,8-/m0/s1 |
InChI Key |
DCXMXXNUXSBWDI-XDUWNTRXSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OC)O)O)O |
SMILES |
COC1C(C(C(C(O1)C(=O)OC)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)C(=O)OC)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



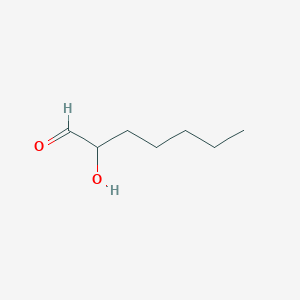
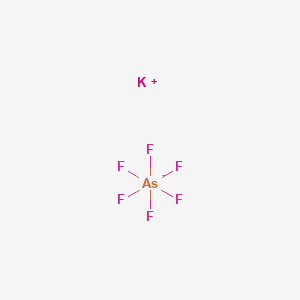
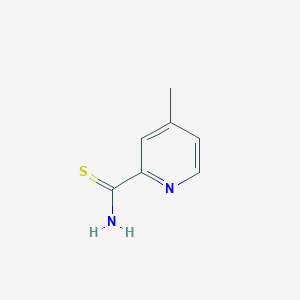

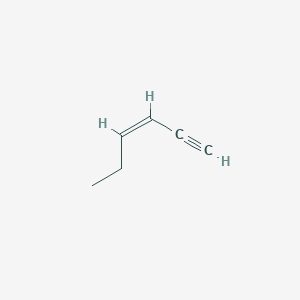

![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate](/img/structure/B95488.png)
